molecular formula C14H16N4O2S2 B6801276 N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-3-(cyclobutanecarbonyl)-1,3-thiazolidine-4-carboxamide

N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-3-(cyclobutanecarbonyl)-1,3-thiazolidine-4-carboxamide

Cat. No.: B6801276
M. Wt: 336.4 g/mol
InChI Key: HJRGEKMNZRZUDE-UHFFFAOYSA-N
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Description

N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-3-(cyclobutanecarbonyl)-1,3-thiazolidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups

Properties

IUPAC Name

N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-3-(cyclobutanecarbonyl)-1,3-thiazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S2/c1-8-10(5-15)13(22-17-8)16-12(19)11-6-21-7-18(11)14(20)9-3-2-4-9/h9,11H,2-4,6-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRGEKMNZRZUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1C#N)NC(=O)C2CSCN2C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-3-(cyclobutanecarbonyl)-1,3-thiazolidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thiourea under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Formation of the Thiazolidine Ring: The thiazolidine ring can be formed by the reaction of cysteine or its derivatives with carbonyl compounds.

    Coupling Reactions: The final coupling of the thiazole and thiazolidine rings can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-3-(cyclobutanecarbonyl)-1,3-thiazolidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiazole and thiazolidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Cyanide salts for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-3-(cyclobutanecarbonyl)-1,3-thiazolidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be utilized in the design of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-3-(cyclobutanecarbonyl)-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes by binding to their active sites.

    Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    Pathways: The compound could affect various biochemical pathways, leading to changes in cellular function and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-3-(cyclopropanecarbonyl)-1,3-thiazolidine-4-carboxamide
  • N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-3-(cyclopentanecarbonyl)-1,3-thiazolidine-4-carboxamide

Uniqueness

N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-3-(cyclobutanecarbonyl)-1,3-thiazolidine-4-carboxamide is unique due to the presence of the cyclobutanecarbonyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

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